N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of a dichlorophenyl group, an imidazole ring, and a thioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic or basic conditions.
Attachment of the Thioacetamide Group: The thioacetamide group can be introduced by reacting the imidazole derivative with a suitable thioacetamide precursor under controlled conditions.
Introduction of the Dichlorophenyl Group: The final step involves the coupling of the dichlorophenyl group to the imidazole-thioacetamide intermediate using a coupling reagent such as a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide group to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, while the thioacetamide group can form covalent bonds with nucleophilic sites in proteins or other biomolecules. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a phenyl group instead of an m-tolyl group.
N-(3,4-dichlorophenyl)-2-((1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.
Uniqueness
N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the specific combination of the dichlorophenyl, m-tolyl, and thioacetamide groups. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer effects, mechanisms of action, and synthesis.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
This structure features a dichlorophenyl group and an imidazole moiety linked through a thioacetamide functional group, which is crucial for its biological activity.
Anticancer Activity
Recent studies indicate that compounds containing imidazole and thioacetamide groups exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes the cytotoxic effects of this compound compared to related compounds:
Compound Name | Cell Line Tested | IC50 Value (μM) | Reference |
---|---|---|---|
This compound | HeLa | 29 | |
1,3,4-Oxadiazole Derivative | MCF-7 | 25 | |
Thiadiazole Derivative | HeLa | 29 | |
Imidazole Thioacetanilides | Various | 10-30 |
The compound shows promising cytotoxic activity with an IC50 value of 29 μM against the HeLa cell line, indicating its potential as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation. For instance, derivatives like those containing oxadiazole have been shown to target thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer metabolism and gene expression regulation .
- Induction of Apoptosis : Compounds within this class often promote apoptosis in cancer cells through various signaling pathways. The presence of the imidazole ring enhances interaction with cellular targets leading to programmed cell death .
- Antioxidant Properties : The thioacetamide group may contribute to antioxidant activity, reducing oxidative stress in cells which can otherwise lead to cancer progression .
Case Studies
Several studies have evaluated the efficacy of similar compounds in clinical settings or preclinical models:
- A study on imidazole derivatives demonstrated their capability as non-nucleoside inhibitors of HIV-1 reverse transcriptase, showcasing their broad spectrum of biological activity beyond anticancer properties .
- Another research highlighted the synthesis and evaluation of thioacetanilides that showed significant anti-inflammatory and antioxidant activities alongside their cytotoxic effects against cancer cells .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS/c1-12-3-2-4-14(9-12)23-8-7-21-18(23)25-11-17(24)22-13-5-6-15(19)16(20)10-13/h2-10H,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAXNVQWPMYIPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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